molecular formula C10H10Cl2O B1589926 2',4'-Dichlorobutyrophenone CAS No. 66353-47-7

2',4'-Dichlorobutyrophenone

Cat. No.: B1589926
CAS No.: 66353-47-7
M. Wt: 217.09 g/mol
InChI Key: FXCJYMLJTUZGDU-UHFFFAOYSA-N
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Safety and Hazards

2’,4’-Dichlorobutyrophenone is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of the compound 2’,4’-Dichlorobutyrophenone are currently unknown. This compound is an important intermediate for pesticides and pharmaceuticals

Mode of Action

As an intermediate in the production of pesticides and pharmaceuticals, it likely interacts with its targets to induce a desired effect . The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Given its role as an intermediate in the production of pesticides and pharmaceuticals, it may be involved in various biochemical pathways depending on the final product . The downstream effects of these pathways are subject to the specific context of the compound’s use.

Result of Action

As an intermediate in the production of pesticides and pharmaceuticals, its effects would likely depend on the specific context of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dichlorobutyrophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with n-propyl magnesium chloride in the presence of copper(I) iodide as a catalyst . The reaction is typically carried out in dry tetrahydrofuran (THF) at low temperatures (-20°C) under an inert atmosphere (argon). The reaction mixture is then quenched with water, and the product is extracted using toluene .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichlorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The industrial production process also incorporates steps for the efficient recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichlorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzophenone
  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Dichlorobutyrophenol
  • 2,4-Dichlorobenzoic acid

Uniqueness

2’,4’-Dichlorobutyrophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the butyrophenone moiety. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, the presence of the butyrophenone group makes it a valuable intermediate in the synthesis of pharmaceuticals, whereas other similar compounds may not have the same utility .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCJYMLJTUZGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524848
Record name 1-(2,4-Dichlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66353-47-7
Record name 1-(2,4-Dichlorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66353-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichlorobenzoyl chloride (4.5 g) and copper (I) iodide (200 mg) in dry THF (30 ml) was cooled to −20° C. under argon. Then a solution of n-propyl magnesium chloride (2 M in ether, 11.0 ml) was added dropwise. Ten minutes after addition was complete, the cooling bath was removed and the mixture stirred for 1 hour. Water was carefully added, followed by extraction with toluene. The toluene layer was washed with dilute HCl, water, saturated sodium bicarbonate solution, dried and concentrated in vacuo to give 1-(2,4-dichlorophenyl)butan-1-one (4.0 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Name
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reactant
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Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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